molecular formula C21H26ClN5O B2601557 3-(2-chlorophenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902031-46-3

3-(2-chlorophenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2601557
CAS No.: 902031-46-3
M. Wt: 399.92
InChI Key: UMMDSRITQQPGFG-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse pharmacological activities . They are considered an important active scaffold in pharmacology, with potential applications in various therapeutic categories .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods . One common method involves the use of copper-catalyzed 1,3 dipolar cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms. It also contains a morpholine ring and a 2-chlorophenyl group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the morpholine ring could potentially undergo reactions typical of ethers and secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the morpholine ring could impact its solubility and the chlorine atom could influence its reactivity .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Novel derivatives containing pyrazole, pyrimidine, and morpholine moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to doxorubicin, a reference drug, and also demonstrated good to excellent antimicrobial activity. This suggests a potential for these compounds in developing treatments against cancer and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Potent Antimicrobials

  • Research on the synthesis of novel derivatives containing pyrazole, pyrimidine, and morpholine analogues has shown that these compounds have significant antimicrobial activity against different bacterial and fungal strains. The presence of electron-withdrawing groups in these compounds remarkably enhanced their antimicrobial activity, indicating their potential as potent antimicrobial agents (Desai, Patel, & Dave, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrazolo[1,5-a]pyrimidines have been studied for their potential as inhibitors of various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the pharmacological potential of pyrazolo[1,5-a]pyrimidines, future research could explore the development of new derivatives and their potential applications in medicine .

Properties

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-15-14-19(23-8-5-9-26-10-12-28-13-11-26)27-21(24-15)20(16(2)25-27)17-6-3-4-7-18(17)22/h3-4,6-7,14,23H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMDSRITQQPGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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